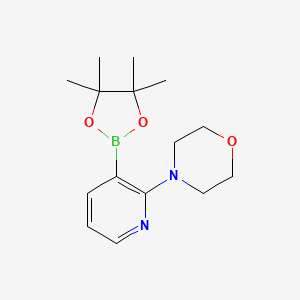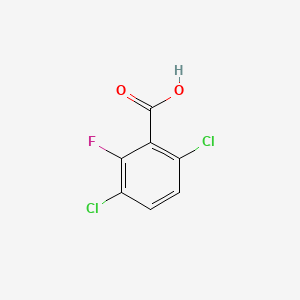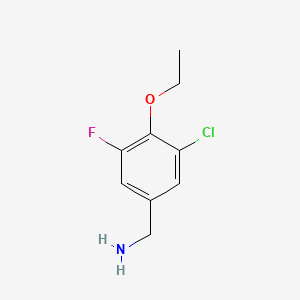![molecular formula C14H8Cl3FO2 B1421312 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-41-2](/img/structure/B1421312.png)
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H8Cl3FO2 and a molecular weight of 333.57 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is 1S/C14H9Cl2FO2/c15-10-4-5-14 (9 (6-10)7-18)19-8-11-12 (16)2-1-3-13 (11)17/h1-7H,8H2 .Physical And Chemical Properties Analysis
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride is a solid at room temperature . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Acylation of Azaindoles
One notable application of benzoyl chloride derivatives involves the acylation of azaindoles. Zhang et al. (2002) investigated the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles. They found that the best results were obtained using AlCl3 in CH2Cl2 followed by the addition of acyl chloride at room temperature (Zhang et al., 2002).
Synthesis of Benzoxazole Derivatives
Benzoyl chlorides are also instrumental in synthesizing benzoxazole derivatives. Vosooghi et al. (2014) reported a novel route for synthesizing 5-nitrobenzoxazole derivatives starting from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives. This process involved nucleophilic acyl substitution followed by intramolecular cyclization, demonstrating the utility of benzoyl chlorides in complex organic syntheses (Vosooghi et al., 2014).
Synthesis of β-Amyloid Aggregation Inhibitors
Choi et al. (2003) detailed the synthesis of a compound, a potent β-amyloid aggregation inhibitor, using benzoyl chloride derivatives. This synthesis involved a series of steps, including acylation of benzofuran with benzoyl chloride, highlighting the role of benzoyl chlorides in creating pharmacologically relevant molecules (Choi et al., 2003).
Solvolysis Studies
The role of benzoyl chloride derivatives in solvolysis reactions has also been studied. Park & Kevill (2012) investigated the solvolyses of 2,6-difluorobenzoyl chloride, focusing on the ortho effect of chloro substituents. Their findings contribute to understanding the reaction mechanisms involving benzoyl chlorides in different solvent environments (Park & Kevill, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FO2/c15-8-4-5-13(9(6-8)14(17)19)20-7-10-11(16)2-1-3-12(10)18/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDSVQWTDQXPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















